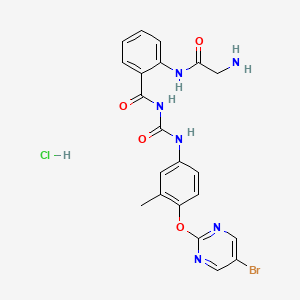
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a cyclopropylethyl group, and a methylsulfonyl group attached to an isoindolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylethyl Group: This step may involve alkylation reactions using cyclopropyl-containing reagents.
Addition of the Methylsulfonyl Group: Sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one: Unique due to its specific substituents and stereochemistry.
Other Isoindolinone Derivatives: Compounds with different substituents or stereochemistry, which may exhibit different biological activities and properties.
Uniqueness
This compound stands out due to its combination of a chloro group, a cyclopropylethyl group, and a methylsulfonyl group, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16ClNO3S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-chloro-2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H16ClNO3S/c1-8(9-3-4-9)16-7-10-5-11(15)6-12(20(2,18)19)13(10)14(16)17/h5-6,8-9H,3-4,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
DNXRADLJFQLRJR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
Canonical SMILES |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


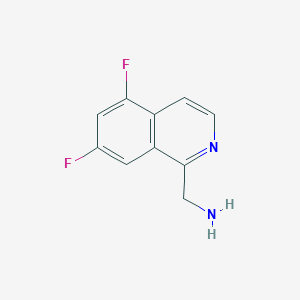
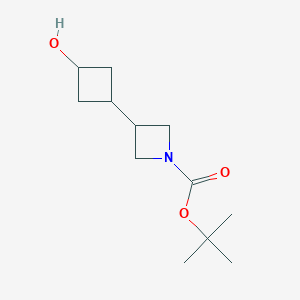

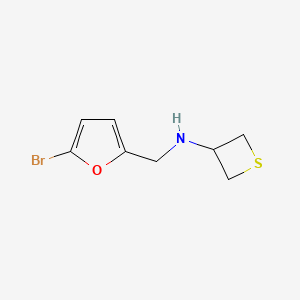
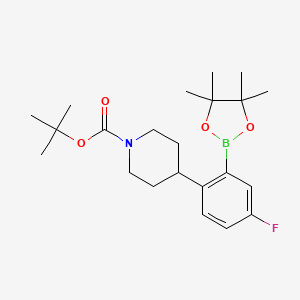
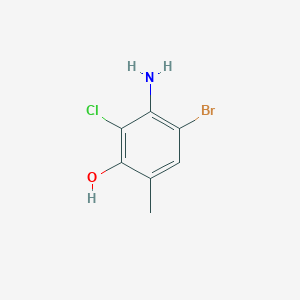
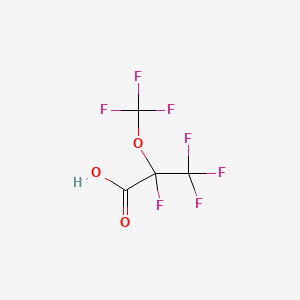

![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
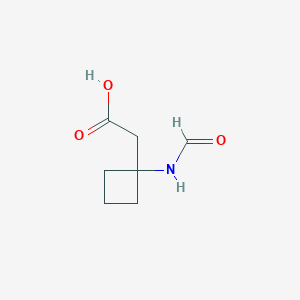

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
